Methylmercury(1+)

Catalog No.
S571395
CAS No.
22967-92-6
M.F
CH3Hg+
M. Wt
215.63 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methylmercury(1+)

CAS Number

22967-92-6

Product Name

Methylmercury(1+)

IUPAC Name

methylmercury(1+)

Molecular Formula

CH3Hg+

Molecular Weight

215.63 g/mol

InChI

InChI=1S/CH3.Hg/h1H3;/q;+1

InChI Key

DBUXSCUEGJMZAE-UHFFFAOYSA-N

SMILES

C[Hg+]

Synonyms

methylmercury II, methylmercury(II) cation

Canonical SMILES

C[Hg+]

Environmental Monitoring and Bioaccumulation Studies:

  • Methylmercury is a significant environmental contaminant, primarily accumulating in aquatic ecosystems through complex biogeochemical processes. Researchers utilize MeHg to:
    • Track and understand the movement and fate of mercury in the environment .
    • Assess the bioaccumulation potential of mercury in different organisms, particularly fish and shellfish, which can pose a threat to human and wildlife health .

Understanding Mechanisms of Mercury Toxicity:

  • Despite its detrimental effects, studying MeHg provides valuable insights into the mechanisms of mercury toxicity at the cellular and molecular level. Researchers use MeHg to:
    • Investigate the pathways through which mercury disrupts cellular processes and causes damage to the nervous system, kidneys, and other organs .
    • Develop new strategies for mitigating and treating mercury poisoning .

Comparative Studies and Model Organisms:

  • Due to the ethical considerations of exposing live animals to MeHg, researchers sometimes utilize alternative models like:
    • Cell cultures to investigate the cellular effects of MeHg exposure .
    • Invertebrate model organisms like worms and flies to understand the basic mechanisms of mercury toxicity and its impact on development and behavior .

Methylmercury(1+) is an organometallic cation represented by the formula [CH3Hg]+[CH_3Hg]^+. It is the simplest organomercury compound and is characterized by a methyl group (CH3CH_3) bonded to a mercury atom. This compound is highly toxic and is primarily recognized as a significant environmental contaminant, particularly in aquatic ecosystems. Methylmercury is formed when inorganic mercury undergoes methylation, primarily by anaerobic bacteria in sediments and aquatic environments. Its toxicity arises from its ability to bioaccumulate in food chains, leading to severe health effects in humans and wildlife, particularly through consumption of contaminated fish .

, particularly those involving thiol and selenol groups. The most notable reaction is the exchange reaction with thiols, described as:

R1S(e)H+R2S(e)HgMeR1S(e)HgMe+R2S(e)HR_1S(e)H+R_2-S(e)-HgMe\rightleftharpoons R_1S(e)-HgMe+R_2S(e)H

This reaction highlights the interaction of methylmercury with sulfur-containing compounds, which significantly influences its neurotoxicity . Additionally, methylmercury can react with halides to form methylmercury halides (e.g., methylmercury chloride), which are also toxic .

Methylmercury exhibits profound biological activity, primarily as a neurotoxicant. It disrupts normal cellular functions by binding to thiol groups in proteins, leading to inhibition of essential enzymatic activities. This binding can result in oxidative stress and cellular damage. The compound's affinity for thiol groups makes it particularly harmful to neural tissues, contributing to cognitive deficits and motor dysfunction in affected individuals. Methylmercury is also known to cross the blood-brain barrier, exacerbating its neurotoxic effects .

Research on methylmercury's interactions focuses on its binding dynamics with thiol-containing biomolecules. Studies have shown that methylmercury can displace other metal ions from thiol complexes and alter protein function. The kinetics of these interactions are influenced by the structure of the proteins involved and the specific thiol groups available for binding. Investigations into these interactions are crucial for understanding the compound's toxicological profile and developing potential therapeutic strategies for exposure mitigation .

Methylmercury shares similarities with other organomercury compounds but differs significantly in terms of toxicity and biological behavior. Below is a comparison with several similar compounds:

CompoundFormulaToxicity LevelUnique Features
MethylmercuryCH₃Hg⁺Extremely toxicBioaccumulates significantly in food chains
EthylmercuryC₂H₅Hg⁺Highly toxicLess prevalent than methylmercury
PhenylmercuryC₆H₅Hg⁺ToxicUsed in some industrial applications
Mercuric chlorideHgCl₂Highly toxicCommonly used as a disinfectant and preservative
Mercurous chloride (calomel)Hg₂Cl₂Moderately toxicUsed historically in medicine but less toxic than methylmercury

Methylmercury's unique position as a potent neurotoxin that readily accumulates in biological systems sets it apart from these other compounds . Its specific interactions with biological molecules further highlight its distinctiveness within the class of organomercury compounds.

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];
H310 (100%): Fatal in contact with skin [Danger Acute toxicity, dermal];
H330 (100%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Environmental Hazard Acute Toxic

Acute Toxic;Health Hazard;Environmental Hazard

Other CAS

22967-92-6

Associated Chemicals

Dimethyl mercury;593-74-8

Wikipedia

Methylmercury(1+)

Biological Half Life

Currently, five studies report clearance half-lives for methylmercury. Three studies suggest a halflife of approximately 70 to 80 days ... A half-life of 44 days /was reported/ in a study of seven adult males treated intravenously with methylmercury. In this study, methylmercury and inorganic mercury concentrations in blood and excreta were determined separately based on differential extractability into benzene. The predominant species in the blood was methylmercury; there was no detectable methylmercury in the urine ... A "biological half-life" of methylmercury /was calculated/ in a study of 48 male and female subjects who had ingested seed grain contaminated by organic mercurials. The half-life, determined from distribution of mercury along head hair, ranged from 35 to 189 days with a mean of 72 days.
Groups of two and four adult female cynomolgus monkeys (Macaca fascicularis) were given single oral doses of 500 ug and 50 uCi (25.3 ug) methylmercury/kg body, respectively. The blood mercury concentrations indicated that a two compartment model best describes the absorption and elimination of methylmercury in blood. Absorption was largely complete within 6 hr, and the half time of methylmercury during the terminal elimination phase ranged from 10 to 15 days. In addition, three groups of five adult female cynomolgus monkeys were dosed with methylmercury three days a week for periods up to 2 years at effective doses of 10, 25, or 50 ug MeHg/kg/day. The average blood levels at steady state were estimated at 0.27, 0.69, and 1.51 ppm, respectively.
Biologic half-life of ... CH3Hg+ /in blood/ is about 120 days. /Relative to inorganic Hg,/ the ... /high/ half-life ... is attributable to reabsorption from intestines of any CH3Hg+ which is excreted into the digestive tract with bile.
Elimination of mercury is influenced by the transformation of the methylmercury and the ensuing tissue distribution. Excretion of elemental and divalent mercury occurs primarily in the urine and feces, with an elimination half life of 40 to 60 days. The bile and feces are the major routes of excretion for methylmercury. Methylmercury is reabsorbed from the gut, and enterohepatic circulation is present. The excretion half life is about 70 days. The half times in specific organs, most notably the brain, may be much longer.
For more Biological Half-Life (Complete) data for Methylmercury Cation (7 total), please visit the HSDB record page.

Use Classification

Health Hazards -> Carcinogens, Teratogens

General Manufacturing Information

Alkyl mercury compounds have been used as seed disinfectants and for fungicides. They have also been used in organic synthesis. /Mercury alkyl compounds/
Conditions for methylation by sediment microorganisms are strict and occur only within narrow pH range. Rate of synthesis of methylmercury also depends on redox potential, composition of microbial population, availability of Hg2+ and temp. Vitamin B12 derivatives are believed to be methylating agents ...
Methylmercury is formed in the environment from the methylation of the inorganic mercurial ion.
The general term "methylmercury" is used throughout this text to represent monomethylmercury compounds. In many cases, the precise identity of these compounds is not known except that the methylmercury cation, CH3Hg+, is associated either with a simple anion, like chloride, or a large molecule, for example protein, with negative and positive charges.

Analytic Laboratory Methods

Method: USGS Mercury Lab, Wisconsin OFR_01-445; Procedure: gas chromatography with cold vapor atomic fluorescence; Analyte: methylmercury; Matrix: filtered and unfiltered water; Detection Limit: 0.04 ng/L.
GOLD AMALGAMATION & ATOMIC ABSORPTION SPECTROPHOTOMETRY USED TO ANALYZE SEAWATER FOR METHYLMERCURY AT PICOGRAM LEVEL.
HPLC USED TO DETERMINE METHYLMERCURY IN FISH.
A GAS CHROMATOGRAPHIC METHOD IS DESCRIBED FOR DETERMINATION OF METHYL MERCURIC CMPD IN LAKE WATER. ETHYL AND PHENYL MERCURY CAN ALSO BE DETERMINED BY THIS METHOD, BUT THEIR EXTRACTION FROM LAKE WATER IS NOT QUANTITATIVE.
For more Analytic Laboratory Methods (Complete) data for Methylmercury Cation (7 total), please visit the HSDB record page.

Clinical Laboratory Methods

Methylmercury in blood is determined by electron-capture gas chromatography. Methylmercury is extracted from blood as the iodide into benzene. Following several clean-up steps, the extract is analyzed by electron-capture gas chromatography. The procedure is also applicable to the determination of ethylmercury. Calculation is based on a standard curve prepared each time a specimen is analyzed. Sensitivity, 0.001 mg/l; linearity, 0.01-0.10 mg/l; coefficient of variation & relative recovery are not established.

Storage Conditions

PRECAUTIONS FOR "CARCINOGENS": Storage site should be as close as practical to lab in which carcinogens are to be used, so that only small quantities required for ... expt need to be carried. Carcinogens should be kept in only one section of cupboard, an explosion-proof refrigerator or freezer (depending on chemicophysical properties ...) that bears appropriate label. An inventory ... should be kept, showing quantity of carcinogen & date it was acquired ... Facilities for dispensing ... should be contiguous to storage area. /Chemical Carcinogens/
These compounds should be stored in a refrigerator or a cool dry place away from oxidizers. A regulated, marked area should be established where this chemical is handled, used, or stored ... /Mercury alkyl compounds/

Interactions

... This study investigated the effects of prenatal exposure to MeHg and Hg vapor on Hg concentrations in the brain of neonatal rats. Female Long-Evans hooded rats were exposed to MeHg (0, 3, 6, or 9 ppm as drinking solution), Hg vapor (0, 300, or 1,000 ug/cu m for 2 hr/day), or the combination of both, from 30 days before breeding through gestational day 18. On postnatal day 4, whole brains were taken from one male and one female from each of four litters in each treatment group to assess organic and inorganic Hg in the brain by cold vapor atomic absorption spectrometry. Statistical analysis using linear mixed effects models showed that MeHg dose was the primary determinant of both organic and inorganic brain Hg levels. For both outcomes, ... significant interactions between MeHg and Hg vapor exposure /were found/...
Complexing with L-cysteine or glutathione has particular toxicological significance. In rats, injection of L-cysteine with methylmercury changed the short-term distribution of the latter by decreasing the plasma concentration and increasing the concentrations in brain, liver, and kidney. D-Cysteine had similar effects but did not increase the concentration of mercury in brain ... GSH had less effect on the brain uptake of methylmercury than L-cysteine ... Increased uptake by brain was also achieved by administration of a cysteine-supplemented diet ... The stimulatory effect of L-cysteine may be due to the structural similarity between the methylmercury-cysteine complex and L-methionine, which permits use of the same L-amino acid transport system ... L-Cysteine can also increase the biliary excretion of methylmercury, after a delay for conversion to GSH ...
/Glutathione/ (GSH) plays a key role in biliary secretion of methylmercury. Consequently, compounds that deplete GSH decrease and compounds that stimulate glutathione S-transferase increase the biliary excretion of both GSH and methylmercury ... This effect is modulated by the transport molecule ligandin (a glutathione S-transferase): the biliary excretion of methylmercury was inhibited by indocyanine green, a non-substrate ligand for ligandin ... trans-Stilbene oxide, which induces glutathione S-transferase activity, had no effect on the biliary excretion of GSH or methylmercury ... but potentiated the effect of GSH in rats ... The excreted methylmercury is attached to GSH ... or to its metabolic product ...
/Glutathione/ (GSH) also affects the renal handling of methylmercury. Depletion of hepatic GSH by 1,2-dichlorobenzene resulted in a reduced blood GSH concentration and a reduced renal content of methylmercury. Inhibition of renal gamma-glutamyl-transpeptidase, a membrane enzyme that catalyzes the breakdown of GSH, decreased the renal deposition and increased the urinary excretion of methylmercury. The sex difference in the renal handling of methylmercury in some mouse strains may also depend on the concentration and metabolism of renal GSH ...
For more Interactions (Complete) data for Methylmercury Cation (27 total), please visit the HSDB record page.

Dates

Modify: 2023-08-15

Aggregation-Induced Emission-Based Chemodosimeter Approach for Selective Sensing and Imaging of Hg(II) and Methylmercury Species

Amrita Chatterjee, Mainak Banerjee, Dipratn G Khandare, Ram U Gawas, Starlaine C Mascarenhas, Anasuya Ganguly, Rishabh Gupta, Hrishikesh Joshi
PMID: 29115126   DOI: 10.1021/acs.analchem.7b02663

Abstract

Methylmercury (CH
Hg
) is the common form of organic mercury and is more toxic than its inorganic or elemental forms. Mercury is emanated in the course of various natural events and human activities and converts to methylmercury by anaerobic organisms. CH
Hg
are ingested by fish and subsequently bioaccumulated in their tissue and, eventually, enter the human diet, causing serious health issues. Therefore, selective and sensitive detection of bioaccumulated CH
Hg
in fish samples is essential. Herein, the development of a simple, highly sensitive and selective aggregation-induced emission (AIE)-based turn-on probe for both inorganic mercury ions and organicmercury species is reported. The probe's function is based on mercury ion-promoted transmetalation reaction of aryl boronic acid. The probe, a tetraphenylethylene (TPE)-monoboronic acid (1), was successfully utilized for AIE-based fluorescence imaging study on methylmercury-contaminated live cells and zebrafish for the first time. Both Hg(II) and CH
Hg
ensued a fast transmetalation of TPE-boronic acid causing drastic reduction in the solubility of the resulting product (TPE-HgCl/TPE-HgMe) in the working solvent system. At the dispersed phase, the aggregated form of TPE-mercury ions recovers planarity because of restricted rotational freedom promoting aggregation-induced emission. Simple design, cost-effective synthesis, high selectivity, inexpensive instrumentation, fast signal transduction, and low limit of detection (0.12 ppm) are some of the key merits of this analytical tool.


Methylmercury effects on migratory behaviour in glass eels (Anguilla anguilla): an experimental study using isotopic tracers

Julie Claveau, Mathilde Monperrus, Marc Jarry, Magalie Baudrimont, Patrice Gonzalez, Joana Cavalheiro, Nathalie Mesmer-Dudons, Valérie Bolliet
PMID: 25797033   DOI: 10.1016/j.cbpc.2015.03.003

Abstract

The effect of methylmercury (MeHg) on glass eels' propensity to migrate, mitochondrial activity and antioxidative defence systems was investigated. Marine glass eels were first sorted in an experimental flume according to their response to dusk. Fish responding to the decrease in light intensity by ascending in the water column and moving with or against the flow were considered as having a high propensity to migrate (migrant). Glass eels still sheltering at the end of the 24 h catching period were considered as having a low propensity to migrate and were called non-migrant. Migrant and non-migrant glass eels were then individually tagged and exposed to isotopically enriched (201)MeHg (50 ng L(-1)) for 11 days. The effect of contamination was studied on muscle fibre structure, and the expression level of genes involved in mitochondrial activity and antioxidative defence systems. To investigate the effect of MeHg on glass eel behaviour, migrant and non-migrant glass eels were sorted again and the bioaccumulation of (201)MeHg and its demethylation product ((201)Hg(II)) were determined for each individual. MeHg exposure increased activity in non-migrant glass eels but not migratory behaviour. Contamination affected mitochondrial structure and metabolism and suggests a higher oxidative stress and activation of antioxidative defence systems in non-migrant glass eels. Overall, our results suggest that exposure to MeHg might induce an increase in energy expenditure and a higher vulnerability to predation in non-migrant glass eels in the wild.


A reaction-based ratiometric fluorescent sensor for the detection of Hg(ii) ions in both cells and bacteria

Sheng-Lin Pan, Kun Li, Ling-Ling Li, Meng-Yang Li, Lei Shi, Yan-Hong Liu, Xiao-Qi Yu
PMID: 29701217   DOI: 10.1039/c8cc01031e

Abstract

A novel reaction-based fluorescent probe (ATC-Hg) was designed and synthesized via the "covalent assembly" principle, which exhibited excellent selectivity and high sensitivity for Hg2+ and CH3Hg+. Moreover, it is the first Hg(ii) sensitive fluorescent probe that has been successfully applied in imaging in both cells and Escherichia coli.


In-vivo evaluation of the permeability of the blood-brain barrier to arsenicals, molybdate, and methylmercury by use of online microdialysis-packed minicolumn-inductively coupled plasma mass spectrometry

Cheng-Kuan Su, Cheng-Hung Yang, Cheng-Hsing Lin, Yuh-Chang Sun
PMID: 24162822   DOI: 10.1007/s00216-013-7429-5

Abstract

To study the permeability of the blood-brain barrier (BBB) to arsenates, arsenite, monomethylarsonic acid (MMA), dimethylarsinic acid (DMA), molybdate, and methylmercury, and the transfer behavior of these species, we constructed an automatic online analytical system comprising a microdialysis sampling device, a minicolumn packed with nonfunctionalized poly(vinyl chloride) beads, and an inductively coupled plasma mass spectrometer for continuous in-vivo measurement of their dynamic variation in the extracellular space of the brains of living rats. By using ion-polymer interactions as a novel working mechanism for sample pretreatment of volume-limited microdialysate, we simplified the operating procedure of conventional solid-phase extraction and reduced the contribution to the blank of the chemicals used. After optimizing this hyphenated system, we measured its performance by analysis of NIST standard reference materials 1640a (trace elements in natural water) and 2672a (trace elements in human urine) and by in-vivo monitoring of the dynamic variation of the compounds tested in the extracellular fluid (ECF) of rat brain. We found that intraperitoneal administration led to observable BBB permeability of arsenates, arsenite, DMA, MMA, and molybdate. Nevertheless, the limited sensitivity of the system and the size of microdialysis samples meant that detection of MeHg in ECF remained problematic, even when we administered a dose of 20 mg MeHg kg(-1) body weight. On the basis of these practical demonstrations, we suggest that our analytical system could be used not only for dynamic monitoring of the transfer kinetics of the four arsenicals and molybdate in the rat brain but also to describe associated neurotoxicity in terms of exposure to toxic metals and their species.


Importance of organic matter lability for monomethylmercury production in sulfate-rich marine sediments

Miji Kim, Seunghee Han, Joris Gieskes, Dimitri D Deheyn
PMID: 21109287   DOI: 10.1016/j.scitotenv.2010.10.050

Abstract

Sediment cores were collected from two shallow sites in the Venice Lagoon, Italy, in order to study the lability of organic matter and the methylation rate of inorganic Hg(II). Measurements were made of concentrations of total Hg and monomethylmercury (MMHg), Hg(II) methylation rates, concentrations of total organic carbon and total nitrogen in the sediments, and dissolved sulfate, sulfide, and alkalinity in sedimentary pore waters. A positive linear relationship was detected between the specific Hg(II) methylation rate constant and the fraction of total Hg comprised of MMHg (%MMHg/Hg), indicating that short-term Hg(II) methylation rate reflects a long-term accumulation of MMHg in sediment. In addition, the %MMHg/Hg and specific Hg(II) methylation rate constant in sediment increased with decreasing ratios of total organic carbon to total nitrogen (C/N), whereas concentrations of dissolved sulfate, sulfide, and alkalinity in pore water remained constant. This result suggests that the Hg(II) methylation rate was affected by lability of organic matter. In particular, surface sediments, which contained large fractions of fresh algal organic material (C/N=5.8-7.8), showed higher Hg(II) methylation rates than did deeper sediments (C/N>10). Our results indicate that the C/N ratio can be used as a proxy for the lability of organic matter that influences Hg(II) methylation rate in sulfate-rich marine sediments.


Mercury analysis

Milena Horvat, Holger Hintelmann
PMID: 17410347   DOI: 10.1007/s00216-007-1261-8

Abstract




Thiourea catalysis of MeHg ligand exchange between natural dissolved organic matter and a thiol-functionalized resin: a novel method of matrix removal and MeHg preconcentration for ultratrace Hg speciation analysis in freshwaters

Brian R Vermillion, Robert J M Hudson
PMID: 17342536   DOI: 10.1007/s00216-007-1207-1

Abstract

Ultratrace analysis of dissolved MeHg in freshwaters requires both dissociation of MeHg from strong ligands in the sample matrix and preconcentration for detection. Existing solid phase extraction methods generally do not efficiently adsorb MeHg from samples containing high concentrations of natural dissolved organic matter. We demonstrate here that the addition of 10-60 mM thiourea (TU) quantitatively releases MeHg from the dissolved matrix of freshwater samples by forming a more labile complex (MeHgTU+) that quantitatively exchanges MeHg with thiol-functionalized resins at pH approximately 3.5 during column loading. The contents of these columns were efficiently eluted with acidified TU and MeHg was analyzed by Hg-TU complex ion chromatography with cold-vapor atomic fluorescence spectrometry detection. Routinely more than 90% of MeHg was recovered with good precision (average relative standard deviation of 6%) from natural waters-obtained from pools and saturated sediments of wetlands and from rivers-containing up to 68.7 mg C L-1 dissolved organic matter. With the preconcentration step, the method detection limit of 0.29 pg absolute or 0.007 ng L-1 in 40-mL samples is equivalent to that of the current state-of-the- art as practiced by skilled analysts. MeHg in 20-50-mL samples was completely trapped. On the basis of our knowledge of the chemistry of the process, breakthrough volume should depend on the concentrations of TU and H+. At a TU concentration of 12 mM breakthrough occurred between 50 and 100 mL, but overall adsorption efficiency was still 85% at 100 mL. Formation of artifactual MeHg is minimal; only about 0.7% of ambient MeHg is artifactual as estimated from samples spiked with 4 microg L-1 HgII.


Simultaneous determination of trace levels of ethylmercury and methylmercury in biological samples and vaccines using sodium tetra(n-propyl)borate as derivatizing agent

Darija Gibicar, Martina Logar, Nusa Horvat, Andreja Marn-Pernat, Rafael Ponikvar, Milena Horvat
PMID: 17340078   DOI: 10.1007/s00216-007-1208-0

Abstract

Because of increasing awareness of the potential neurotoxicity of even low levels of organomercury compounds, analytical techniques are required for determination of low concentrations of ethylmercury (EtHg) and methylmercury (MeHg) in biological samples. An accurate and sensitive method has been developed for simultaneous determination of methylmercury and ethylmercury in vaccines and biological samples. MeHg and EtHg were isolated by acid leaching (H2SO4-KBr-CuSO4), extraction of MeHg and EtHg bromides into an organic solvent (CH2Cl2), then back-extraction into Milli-Q water. MeHg and EtHg bromides were derivatized with sodium tetrapropylborate (NaBPr4), collected at room temperature on Tenax, separated by isothermal gas chromatography (GC), pyrolysed, and detected by cold-vapour atomic fluorescence spectrometry (CV AFS). The repeatability of results from the method was approximately 5-10% for EtHg and 5-15% for MeHg. Detection limits achieved were 0.01 ng g-1 for EtHg and MeHg in blood, saliva, and vaccines and 5 ng g-1 for EtHg and MeHg in hair. The method presented has been shown to be suitable for determination of background levels of these contaminants in biological samples and can be used in studies related to the health effects of mercury and its species in man. This work illustrates the possibility of using hair and blood as potential biomarkers of exposure to thiomersal.


Methylmercury exposure, PON1 gene variants and serum paraoxonase activity in Eastern James Bay Cree adults

Olivia Drescher, Eric Dewailly, Caroline Diorio, Nathalie Ouellet, Elhadji Anassour Laouan Sidi, Belkacem Abdous, Beatriz Valera, Pierre Ayotte
PMID: 24448003   DOI: 10.1038/jes.2013.96

Abstract

There is growing evidence that cardiovascular health can be affected by exposure to methylmercury (MeHg), by a mechanism involving oxidative stress. Paraoxonase 1 (PON1) is a high-density lipoprotein-bound enzyme that hydrolyzes toxic oxidized lipids and protects against cardiovascular diseases. Evidence from in vitro studies indicates that MeHg can inhibit PON1 activity but little is known regarding this effect in humans. We investigated whether increased blood mercury levels are associated with decreased serum PON1 activity in Cree people who are exposed to MeHg by fish consumption. We conducted a multi-community study of 881 Cree adults living in Eastern James Bay communities (Canada). Multivariate analyses considered sociodemographic, anthropometric, clinical, dietary and lifestyle variables and six PON1 gene variants (rs705379 (-108C/T), rs662 (Q192R), rs854560 (L55M), rs854572 (-909C/G), rs854571 (-832C/T) and rs705381 (-162C/T)). In a multiple regression model adjusted for all potential confounding factors and the rs854560 PON1 variant, a statistically significant MeHg*rs705379 interaction was observed. Blood mercury levels were inversely associated with serum PON1 activities in individual homozygous for the -108T allele (P=0.009). Our results suggest a gene-environment interaction between the rs705379 polymorphism and MeHg exposure on PON1 activity levels in this aboriginal population. This finding will need to be replicated in other population studies.


Quantitative evaluation of urinary porphyrins as a measure of kidney mercury content and mercury body burden during prolonged methylmercury exposure in rats

S D Pingree, P L Simmonds, K T Rummel, J S Woods
PMID: 11353132   DOI: 10.1093/toxsci/61.2.234

Abstract

Changes in urinary porphyrin excretion patterns (porphyrin profiles) during prolonged mercury exposure are attributable to mercury accumulation in the kidney and to consequent effects of Hg2+ on renal porphyrin metabolism. In the present study, we evaluated the quantitative relationship of urinary porphyrin concentrations to mobilizable renal mercury content, using the metal chelator 2,3-dimercapto-1-propanesulfonic acid (DMPS) to modulate kidney mercury levels. Rats exposed to methylmercury hydroxide (MMH) at 10 ppm in drinking water for 6 weeks were treated with up to 3 consecutive doses of DMPS (100mg/kg, ip) at 72-h intervals. Consistent with previous findings, the concentrations of pentacarboxyl- (5-) and copro- (4-) porphyrins and of an atypical porphyrin specific to mercury exposure, precoproporphyrin, were significantly elevated in urine of MMH-exposed rats, compared with that of rats exposed to distilled water (dH2O) for the same period. Consecutive DMPS treatments of MMH-exposed rats significantly decreased kidney concentrations of total, as well as Hg2+ and CH3Hg+ species, and promoted increased urinary mercury excretion. Concomitantly, DMPS treatment decreased both kidney and urinary porphyrin concentrations, consistent with depletion of renal mercury levels. Regression analyses demonstrated a high correlation (r approximately 0.9) between prechelation urinary porphyrins and postchelation urinary mercury levels and also between prechelation urinary porphyrins and prechelation kidney mercury concentrations. These findings demonstrate that urinary porphyrin concentrations relate quantitatively to DMPS-mobilizable mercury in the kidney and, therefore, serve as a biochemical measure of renal mercury content.


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